2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide
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Overview
Description
2-(2-hydroxyphenyl)-N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a hydrazide group, and both hydroxy and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide typically involves a multi-step process:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydrazide group: This step involves the reaction of the furan derivative with hydrazine or its derivatives.
Condensation reaction: The final step involves the condensation of the hydrazide with 4-nitrobenzaldehyde under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyphenyl)-N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-hydroxyphenyl)-N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenyl)-N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxy and nitro groups can participate in hydrogen bonding or electrostatic interactions with biological targets.
Materials Science: The electronic properties of the furan ring and the substituents can influence the compound’s behavior in electronic devices or as a sensor.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyphenyl)furan-3-carbohydrazide: Lacks the nitro group, which may result in different reactivity and biological activity.
N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide: Lacks the hydroxy group, affecting its hydrogen bonding capability and solubility.
2-(2-hydroxyphenyl)-N’-[(1E)-(4-methylphenyl)methylidene]furan-3-carbohydrazide: Substitution of the nitro group with a methyl group, leading to different electronic properties and reactivity.
Uniqueness
The presence of both hydroxy and nitro groups in 2-(2-hydroxyphenyl)-N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-16-4-2-1-3-14(16)17-15(9-10-26-17)18(23)20-19-11-12-5-7-13(8-6-12)21(24)25/h1-11,22H,(H,20,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNNQQKPIMYLQR-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CO2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=C(C=CO2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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